16,17-Dehydro Capsaicin

説明

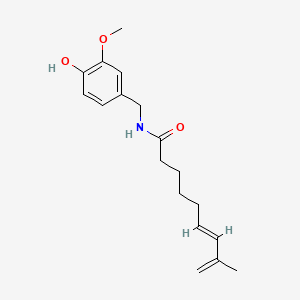

Structure

3D Structure

特性

IUPAC Name |

(6E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIRKKJMETWUBA-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747441 | |

| Record name | (6E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509101-57-9 | |

| Record name | (6E)-N-((4-Hydroxy-3-methoxyphenyl)methyl)-8-methyl-6,8-nonadienamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509101579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6E)-N-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-8-METHYL-6,8-NONADIENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV3X8VC5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Capsaicin Yielding 16,17 Dehydro Capsaicin

Hepatic Metabolism and Enzymatic Formation

The liver is the principal site for capsaicin (B1668287) metabolism, where it undergoes extensive first-pass metabolism. mdpi.com This rapid biotransformation is catalyzed by a suite of enzymes that modify the capsaicin molecule at various sites.

The formation of 16,17-Dehydro Capsaicin from capsaicin is an oxidative process predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. mdpi.com This specific transformation occurs via alkyl dehydrogenation of the fatty acid side chain. mdpi.com Several specific P450 isozymes have been identified as being responsible for capsaicin metabolism. These include CYP2C9, CYP2C19, CYP3A4, and CYP2E1. mdpi.combund.de Studies have confirmed that a range of human P450s, including CYP1A1, CYP1A2, CYP2B6, CYP2C8, CYP2D6, in addition to those previously mentioned, can catalyze the metabolism of capsaicin. researchgate.net The dehydrogenation pathway is a direct enzymatic reaction rather than a secondary effect of dehydration from an alcohol intermediate. researchgate.net

The formation of 16,17-Dehydro Capsaicin has been consistently demonstrated in in vitro studies using subcellular hepatic fractions from various mammalian species. Research using human, rat, and dog liver microsomes and S9 fractions has shown that capsaicin is rapidly metabolized. nih.govresearchgate.net In these assays, 16,17-Dehydro Capsaicin was identified as one of three major metabolites, alongside 16-hydroxycapsaicin and 17-hydroxycapsaicin. nih.govresearchgate.netcapes.gov.brmdpi.com

Studies with rat and human liver microsomes showed that capsaicin was almost completely metabolized within 20 minutes. nih.gov In these experiments, 16,17-Dehydro Capsaicin was the second most abundant metabolite detected, following 16-hydroxycapsaicin. nih.govspandidos-publications.comnih.gov While metabolism is generally faster in microsomes, S9 fractions have also been shown to produce 16,17-Dehydro Capsaicin. nih.govnih.gov For instance, major metabolites detected in rat S9 fractions included 16,17-dehydrocapsaicin, along with 16-hydroxycapsaicin and vanillylamine (B75263). nih.gov

Below is a summary of findings from key in vitro hepatic metabolism studies.

Interactive Data Table: In Vitro Hepatic Metabolism of Capsaicin| Species | Hepatic System | Major Metabolites Detected | Relative Abundance of 16,17-Dehydro Capsaicin | Reference(s) |

|---|---|---|---|---|

| Human | Liver Microsomes, S9 Fractions | 16-Hydroxycapsaicin, 17-Hydroxycapsaicin, 16,17-Dehydro Capsaicin | Identified as a major metabolite, second most abundant after 16-hydroxycapsaicin. | nih.gov, nih.gov, spandidos-publications.com, nih.gov |

| Rat | Liver Microsomes, S9 Fractions | 16-Hydroxycapsaicin, 17-Hydroxycapsaicin, 16,17-Dehydro Capsaicin , Vanillylamine, Vanillin (B372448) | Identified as a major metabolite. | nih.gov, doi.org, nih.gov, bund.de |

Extrahepatic Metabolic Pathways and Detection (e.g., skin, intestine, in vitro models)

While the liver is the primary site of capsaicin metabolism, biotransformation also occurs in extrahepatic tissues, although typically to a much lesser extent. nih.govnih.gov

In vitro studies using human skin have shown that the biotransformation of capsaicin is very slow. nih.govmdpi.com The majority of the compound remains unchanged, with only a small fraction being metabolized to vanillylamine and vanillic acid. nih.govspandidos-publications.com This suggests that the metabolism of capsaicin by cytochrome P450 enzymes in the skin is minimal compared to the extensive metabolism that occurs in the liver. nih.govresearchgate.netmdpi.com

The gastrointestinal tract is another site of extrahepatic metabolism. nih.gov After oral administration, capsaicin is rapidly absorbed from the stomach and jejunum. nih.gov A small amount of capsaicin can be hydrolyzed in the small intestine. nih.gov While the primary metabolites like 16,17-Dehydro Capsaicin are mainly associated with hepatic processes, some metabolic activity does begin in the intestinal lumen. bund.de Studies using human lung microsomes found that metabolism was 20–40 fold slower than in liver microsomes, though the metabolites formed were similar. nih.gov

Comparative Metabolic Profiles of 16,17-Dehydro Capsaicin with Other Capsaicinoids

The metabolic fate of capsaicin, including the formation of 16,17-Dehydro Capsaicin, differs from that of other naturally occurring and synthetic capsaicinoids. These differences are largely attributed to variations in the structure of the aliphatic side chain.

For instance, dihydrocapsaicin (B196133), which has a saturated alkyl chain, undergoes a different primary metabolic process. Instead of dehydrogenation, it is mainly metabolized via hydrolysis of the amide bond to yield vanillylamine and 8-methylnonanoic acid. nih.gov

Similarly, studies comparing the metabolism of capsaicin with its unsaturated straight-chain analog, nonivamide, revealed significant differences. nih.govresearchgate.net While both can undergo P450-dependent metabolism, the relative amounts of corresponding dehydrogenated and hydroxylated metabolites were much lower for nonivamide, with some metabolites not being produced at all. nih.gov This highlights how the specific structure of the capsaicin side chain is particularly suited to the formation of the 16,17-dehydro metabolite.

The table below contrasts the primary metabolic pathways of different capsaicinoids.

Interactive Data Table: Comparative Metabolism of Capsaicinoids| Compound | Key Structural Feature | Primary Metabolic Pathway(s) | Key Metabolite(s) | Reference(s) |

|---|---|---|---|---|

| Capsaicin | Unsaturated alkyl side chain (8-methyl-6-nonenoyl) | Alkyl hydroxylation, Alkyl dehydrogenation | 16-Hydroxycapsaicin, 16,17-Dehydro Capsaicin | nih.gov, nih.gov |

| Dihydrocapsaicin | Saturated alkyl side chain (8-methylnonanoyl) | Amide hydrolysis | Vanillylamine, 8-Methylnonanoic acid | nih.gov |

| Nonivamide | Saturated straight-chain (nonanoyl) | Alkyl hydroxylation, Alkyl dehydrogenation | Lower relative amounts of dehydrogenated and hydroxylated metabolites compared to capsaicin. | nih.gov |

Synthetic Methodologies and Chemical Derivatization of 16,17 Dehydro Capsaicin

Strategies for De Novo Chemical Synthesis

The de novo synthesis of 16,17-Dehydro Capsaicin (B1668287) has been successfully achieved through a multi-step approach that strategically builds the molecule from simpler, commercially available starting materials. A key strategy involves the sequential construction of the fatty acid side chain containing the characteristic 1,3-diene, followed by its coupling with the vanillylamine (B75263) moiety.

The key steps in this de novo synthesis are outlined below:

Table 1: Key Reactions in the De Novo Synthesis of 16,17-Dehydro Capsaicin| Step | Reaction Type | Reactants | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Olefin Metathesis | Methyl hept-6-enoate, but-3-en-2-one | Grubbs Catalyst (e.g.) | α,β-unsaturated ketone intermediate |

| 2 | Wittig Reaction | α,β-unsaturated ketone intermediate | Methyltriphenylphosphonium bromide | 1,3-diene derivative |

| 3 | Hydrolysis | Methyl ester of 1,3-diene | LiOH | Carboxylic acid of 1,3-diene |

Stereochemical Considerations in Synthetic Routes (e.g., Z/E Isomerism)

A critical aspect of the synthesis of 16,17-Dehydro Capsaicin is the control of stereochemistry around the newly formed double bonds, specifically the Z/E isomerism. The properties and biological activity of the molecule can be influenced by the geometric configuration of its diene system.

In the synthetic route described, the initial olefin metathesis reaction is noted for its excellent E-selectivity, which sets the stereochemistry of the first double bond in the conjugated system. tandfonline.com The subsequent Wittig reaction is a well-established method for forming carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orggoogle.com While unstabilized ylides, such as the one used in the reported synthesis, typically favor the formation of the Z-alkene, the specific substrate and conditions can alter this selectivity. wikipedia.org

Alternative olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, are known to generally favor the formation of E-alkenes and are widely used in the synthesis of natural products for stereocontrolled olefin synthesis. nih.gov The choice of olefination method is therefore a crucial parameter for controlling the final stereochemistry of 16,17-Dehydro Capsaicin. The IUPAC name for the synthesized compound is often specified as (6E, 8E) or simply (E) in the context of the newly formed double bond, indicating the stereochemical control achieved in the synthesis. tandfonline.com Commercially available reference standards of 16,17-Dehydro Capsaicin are sometimes sold as a mixture of Z and E isomers, highlighting the importance and potential difficulty of achieving complete stereoselectivity. veeprho.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 16,17-Dehydro Capsaicin |

| Capsaicin |

| Methyl hept-6-enoate |

| but-3-en-2-one |

| Methyltriphenylphosphonium bromide |

| Vanillylamine |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| N,N-Diisopropylethylamine (DIPEA) |

Advanced Analytical and Structural Characterization of 16,17 Dehydro Capsaicin

Spectroscopic Techniques for Structure Elucidation (e.g., NMR, MS/MS, IR, UV)

The definitive identification and structural confirmation of 16,17-Dehydro Capsaicin (B1668287), along with other capsaicinoids, rely on a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of novel and known capsaicinoids. uliege.be It provides precise information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of its structure.

Mass Spectrometry/Mass Spectrometry (MS/MS) is instrumental in determining the molecular weight and fragmentation patterns of capsaicinoids. uliege.be In studies of capsaicin metabolites, MS/MS can identify specific precursor-to-product ion transitions. For instance, dehydrogenation of the alkyl chain, which forms 16,17-Dehydro Capsaicin, results in a characteristic mass shift that can be monitored. nih.gov The vanilloid head of capsaicinoids produces a signature fragment ion at an m/z of 137, which is a key identifier in MS/MS analysis. researchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. nih.gov For 16,17-Dehydro Capsaicin, IR spectroscopy can confirm the presence of key structural features such as the hydroxyl (-OH), amide (N-H, C=O), and alkene (C=C) groups.

Ultraviolet (UV) Spectroscopy is often used in conjunction with chromatography for the detection and quantification of capsaicinoids. cabidigitallibrary.org Capsaicinoids typically exhibit a maximum UV absorbance around 280 nm, which is utilized by UV detectors in HPLC systems. cabidigitallibrary.orgacs.org

Table 1: Spectroscopic Data for Capsaicinoid Analysis

| Technique | Application in 16,17-Dehydro Capsaicin Analysis | Key Findings/Observations |

|---|---|---|

| NMR | Definitive structure confirmation of isolated capsaicinoids. uliege.be | Provides detailed carbon-hydrogen framework. |

| MS/MS | Identification of metabolites based on mass shifts and fragmentation patterns. uliege.benih.gov | Characteristic fragment at m/z 137 for the vanilloid head. researchgate.net Detects dehydrogenation by observing [M-2]+ ions. nih.gov |

| IR | Functional group identification. nih.gov | Confirms presence of hydroxyl, amide, and alkene groups. |

| UV | Detection and quantification in chromatographic methods. cabidigitallibrary.org | Maximum absorbance typically around 280 nm. acs.org |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating the complex mixture of capsaicinoids found in natural extracts and biological samples, allowing for the accurate quantification of individual compounds like 16,17-Dehydro Capsaicin.

HPLC and UPLC are the most widely used methods for the analysis of capsaicinoids due to their reliability and efficiency. cabidigitallibrary.orgnih.gov These techniques typically employ a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water, often with an acid modifier like formic acid. acs.orgcore.ac.uk

HPLC: An improved HPLC method using an acetonitrile extraction and a methanol/water mobile phase can separate major and minor capsaicinoids within 20 minutes. scispace.com Detection is commonly achieved using UV or fluorescence detectors, with fluorescence offering enhanced sensitivity. core.ac.ukscispace.com The limit of detection for capsaicin and dihydrocapsaicin (B196133) can be as low as 0.09 and 0.10 µg/g, respectively, using HPLC. nih.gov

UPLC: UPLC offers faster analysis times and higher resolution compared to traditional HPLC. scispace.com UFLC (Ultra-Fast Liquid Chromatography), a variant of UPLC, can achieve a total run time of just 3.5 minutes per sample for capsaicin and dihydrocapsaicin analysis. nih.govnih.gov

GC-MS is another powerful technique for the analysis of capsaicinoids. nih.gov It is particularly useful for identifying and quantifying various capsaicinoids in a single run. tandfonline.com While some methods require derivatization to increase the volatility of capsaicinoids, direct analysis without derivatization is also possible. tandfonline.comtandfonline.com A GC-MS method can be linear in the range of 0.109-1.323 µg/mL for capsaicin. nih.gov

GC-MS has been successfully used to:

Simultaneously estimate capsaicinoids, vitamin E, and phytosterols. tandfonline.com

Identify up to nine different capsaicinoids in chili samples. cabidigitallibrary.org

Analyze capsaicin and its metabolites in various food products and biological samples. nih.govakjournals.com

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it an ideal tool for identifying and quantifying capsaicinoid metabolites like 16,17-Dehydro Capsaicin in complex biological matrices. uliege.benih.gov This technique is crucial for studying the metabolism of capsaicin in vivo and in vitro. nih.gov

Studies using LC-MS/MS have successfully:

Identified 16,17-Dehydro Capsaicin as a major metabolite of capsaicin in human liver microsomes. spandidos-publications.comnih.gov

Developed sensitive methods for quantifying capsaicin and dihydrocapsaicin in blood and tissue, with lower limits of quantification around 0.125 ng/mL. nih.gov

Characterized the capsaicinoid profile in various chili pepper species and food products. acs.orgmdpi.com

Table 2: Comparison of Chromatographic Methods for Capsaicinoid Analysis

| Method | Typical Column | Mobile Phase/Carrier Gas | Detection | Key Application for 16,17-Dehydro Capsaicin |

|---|---|---|---|---|

| HPLC/UPLC | Reversed-phase C18 core.ac.uk | Acetonitrile/Water with Formic Acid acs.orgcore.ac.uk | UV, Fluorescence core.ac.ukscispace.com | Separation and quantification in extracts. uliege.bescispace.com |

| GC-MS | Capillary Column tandfonline.com | Helium cabidigitallibrary.org | Mass Spectrometry tandfonline.com | Simultaneous detection of multiple capsaicinoids. cabidigitallibrary.org |

| LC-MS/MS | Reversed-phase C18 nih.gov | Acetonitrile/Water with Formic Acid nih.gov | Tandem Mass Spectrometry uliege.be | Identification and quantification of metabolites in biological samples. nih.govnih.gov |

Application as an Analytical Reference Standard in Research and Development

Pure, well-characterized compounds are essential as analytical reference standards for the accurate identification and quantification of substances in research and quality control. 16,17-Dehydro Capsaicin, when available as a standard, serves this critical purpose in the study of capsaicin metabolism. axios-research.com

Reference standards for capsaicinoids are used for:

Method Validation: Establishing the accuracy, precision, and linearity of analytical methods like HPLC and GC-MS. axios-research.comsigmaaldrich.com

Identification: Confirming the identity of capsaicinoids in unknown samples by comparing retention times and mass spectra. acs.orgsigmaaldrich.com

Quantification: Creating calibration curves to determine the exact concentration of capsaicinoids in samples. nih.govresearchgate.net

The availability of a 16,17-Dehydro Capsaicin standard is vital for researchers investigating the metabolic pathways of capsaicin, as it allows for the precise measurement of this specific metabolite. axios-research.com

Untargeted Metabolomics in the Identification and Profiling of Capsaicinoid Metabolites

Untargeted metabolomics is a powerful approach that aims to comprehensively analyze all small-molecule metabolites in a biological system. uliege.be This technique, often employing LC-MS/MS or GC-MS, has been instrumental in discovering novel capsaicinoids and understanding the metabolic profile of Capsicum species. uliege.bebiorxiv.orgnih.gov

In the context of capsaicinoid research, untargeted metabolomics has enabled:

Discovery of New Capsaicinoids: Screening of numerous chili varieties has led to the identification of previously unreported capsaicinoids. uliege.bebiorxiv.org

Metabolic Profiling: Characterizing the changes in the metabolome of plasma and skin in response to capsaicin intake, revealing effects on pathways like sphingolipid metabolism. nih.gov

Comparative Analysis: Differentiating between pepper species and cultivars based on their unique metabolic fingerprints, which includes the profile of capsaicinoids and their precursors. nih.govfrontiersin.org

Pathway Elucidation: By identifying a wide range of metabolites, including precursors and downstream products, researchers can gain a more complete picture of the biosynthetic and metabolic pathways of capsaicinoids. researchgate.netscispace.com

Untargeted metabolomics provides a holistic view of the complex interplay of metabolites, offering insights that might be missed by targeted analyses that focus only on known compounds. nih.gov

Molecular Mechanisms and Cellular Biology of 16,17 Dehydro Capsaicin Comparative and in Vitro Perspectives

Interaction with Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor

The primary molecular target for capsaicinoids, including the metabolite 16,17-Dehydro Capsaicin (B1668287), is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov This non-selective cation channel is predominantly expressed in sensory neurons and is responsible for the sensation of heat and pain. researchtrends.net Activation of TRPV1 leads to an influx of cations, most notably calcium, which initiates a cascade of downstream signaling events. nih.gov

16,17-Dehydro Capsaicin is recognized as an agonist of the TRPV1 receptor, similar to its parent compound, capsaicin. However, the biotransformation of capsaicin by cytochrome P450 enzymes generally leads to metabolites with decreased potency at the TRPV1 receptor. nih.gov While direct, quantitative comparisons of EC50 values from functional assays are not extensively documented for 16,17-Dehydro Capsaicin, reports suggest its effects are similar to but weaker than capsaicin. nih.govmdpi.com

Table 1: Comparative TRPV1 Agonist Potency of Capsaicin in Various Species

| Species | EC50 Value (nM) |

| Human | 12.5 - 74.1 |

| Rat | 33.9 |

| Mouse | 3.7 |

| This data is compiled from various in vitro studies measuring intracellular calcium responses in cells expressing the TRPV1 receptor. fda.gov |

The activation of the TRPV1 channel by an agonist results in the opening of its ion pore, which is highly permeable to calcium ions (Ca2+). nih.gov In vitro assays commonly utilize this principle to measure receptor activation by quantifying the subsequent increase in intracellular calcium concentration. This is often achieved using fluorescent calcium indicators in cell lines engineered to express the TRPV1 receptor. fda.gov

When capsaicin binds to TRPV1, it triggers a significant and rapid influx of extracellular Ca2+. nih.gov As a known TRPV1 agonist, 16,17-Dehydro Capsaicin is expected to produce the same qualitative effect, inducing cellular activation and a measurable increase in intracellular calcium. The magnitude and kinetics of this calcium influx would be proportional to its binding affinity and agonist efficacy, which, as noted, is likely lower than that of capsaicin. This influx of calcium is a critical event, as it not only leads to the depolarization of the neuron and propagation of a pain signal but also initiates calcium-dependent desensitization processes. researchtrends.net

Structure-Activity Relationship (SAR) Studies of the Alkene Moiety

The structure of capsaicinoids can be divided into three key pharmacophore regions: the aromatic vanillyl "head," the amide "neck," and the hydrophobic alkyl "tail." mdpi.comresearchgate.net Modifications to any of these regions can significantly alter the compound's biological activity and its interaction with the TRPV1 receptor. nih.govnih.gov

The alkyl tail is critical for the potency of TRPV1 agonists. For 16,17-Dehydro Capsaicin, the key structural feature is the introduction of a double bond at the C16-C17 position of the fatty acid tail. SAR studies and molecular modeling suggest that this modification influences how the tail interacts with the hydrophobic binding pocket of the receptor. mdpi.comresearchgate.net While the dehydrogenated tail of 16,17-Dehydro Capsaicin still allows for a productive binding conformation similar to that of capsaicin, it is believed that this structural change is responsible for the observed reduction in potency compared to the parent compound. mdpi.comnih.gov The specific stereochemistry and flexibility of the alkene moiety likely alter the van der Waals interactions within the binding site, leading to a less stable ligand-receptor complex compared to capsaicin. researchgate.net

Investigating TRPV1-Independent Cellular Mechanisms (if documented for the metabolite)

While the majority of capsaicin's pharmacological effects are mediated through TRPV1, there is growing evidence for TRPV1-independent mechanisms of action for the parent compound. These include the alteration of cell membrane fluidity, inhibition of the pro-inflammatory transcription factor NF-κB, and interaction with other cellular proteins. researchtrends.netnih.gov

Currently, specific research documenting TRPV1-independent cellular mechanisms for the 16,17-Dehydro Capsaicin metabolite is limited. It is plausible that as a structurally similar lipophilic molecule, it may share some of capsaicin's ability to passively diffuse across cell membranes and interact with other cellular components. researchtrends.net However, without direct experimental evidence, it remains unconfirmed whether 16,17-Dehydro Capsaicin exerts significant biological effects through pathways independent of the TRPV1 receptor.

Influence on Enzyme Systems and Metabolic Interactions (e.g., P450 enzyme modulation)

16,17-Dehydro Capsaicin is a significant hepatic metabolite of capsaicin, formed through an oxidative process catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. mdpi-res.comnih.gov Specifically, the transformation involves alkyl dehydrogenation of capsaicin's fatty acid side chain. nih.gov

In vitro studies using human liver microsomes and recombinant P450 enzymes have identified several isoforms capable of catalyzing this reaction. CYP2C9 has been identified as a primary enzyme responsible for converting capsaicin to 16,17-Dehydro Capsaicin. fda.gov However, a broad range of other P450 enzymes can also contribute to this metabolic pathway, including CYP1A1, CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov The involvement of multiple enzymes highlights the robustness of this metabolic clearance pathway. In studies with human and rat liver microsomes, 16,17-Dehydro Capsaicin is often the second most abundant metabolite detected, following 16-hydroxycapsaicin. nih.govnih.gov

Furthermore, the metabolism of capsaicin by P450 enzymes can produce reactive electrophilic intermediates. nih.gov There is evidence to suggest that these reactive species may be capable of inactivating certain P450 enzymes during the catalytic turnover, a process known as mechanism-based inactivation. nih.gov

Future Research Trajectories and Implications in Chemical Biology

Elucidation of Comprehensive Metabolic Networks for 16,17-Dehydro Capsaicin (B1668287)

The metabolism of Capsaicin is primarily a detoxification process occurring in the liver, mediated by the cytochrome P450 (CYP450) family of enzymes. nih.govnih.gov This process involves hydroxylation of the alkyl chain and aromatic ring, as well as O-demethylation. nih.gov 16,17-Dehydro Capsaicin is known to be a hepatic metabolite of Capsaicin, formed through CYP450-mediated oxidation. fda.gov Specifically, CYP2C9 has been identified as a primary enzyme responsible for its formation, with potential contributions from other isoforms. fda.govfda.gov

However, a comprehensive map of the metabolic network for 16,17-Dehydro Capsaicin itself is not yet fully established. Future research must focus on identifying the full suite of enzymes that act upon this metabolite and characterizing its subsequent biotransformation products. Key research questions include:

Does the 16,17-double bond alter the substrate specificity for various CYP450 isoforms compared to Capsaicin?

What are the downstream metabolites of 16,17-Dehydro Capsaicin, and do they possess any biological activity?

Are there non-oxidative pathways, such as hydrolysis, that play a significant role in its clearance?

Advanced analytical techniques like high-resolution mass spectrometry and NMR spectroscopy will be crucial for identifying and structurally elucidating these novel metabolites from in vitro and in vivo studies. Understanding this network is vital, as metabolism can significantly alter the potency and pharmacological profile of capsaicinoids. nih.govnih.gov

Table 1: Key Enzymes in Capsaicin Metabolism and Potential Role for 16,17-Dehydro Capsaicin

| Enzyme Family | Known Role in Capsaicin Metabolism | Hypothesized Role for 16,17-Dehydro Capsaicin |

|---|---|---|

| Cytochrome P450 (CYP) | Primary oxidative metabolism (hydroxylation, dehydrogenation) nih.govnih.gov | Formation from Capsaicin (known); further downstream metabolism (to be elucidated) |

| - CYP2C9 | Formation of 16-hydroxy-capsaicin and 16,17-dehydro-capsaicin fda.gov | Primary formation pathway; potential for further oxidation |

| - CYP2C19 | Contributes to formation of 16-hydroxy-capsaicin fda.govfda.gov | Possible minor role in formation or subsequent metabolism |

| - CYP3A4 | Involvement in Capsaicin oxidation | Potential role in downstream metabolism |

| Esterases | Hydrolysis of the amide bond (minor pathway) frontiersin.org | Potential for hydrolysis, leading to Vanillylamine (B75263) and a modified fatty acid |

Advanced Structural-Functional Correlates and In Silico Modeling

The biological effects of capsaicinoids are predominantly mediated through their interaction with the TRPV1 receptor, a non-selective cation channel involved in pain and heat sensation. nih.govresearchgate.net Structure-activity relationship (SAR) studies have established that the vanillyl group (A region), the amide bond (B region), and the hydrophobic alkyl tail (C region) are all crucial for potent agonism. researchgate.net

The double bond in the C region of 16,17-Dehydro Capsaicin introduces a point of unsaturation and conformational rigidity not present in Dihydrocapsaicin (B196133) (a fully saturated analog). This structural change is expected to influence how the molecule fits into the TRPV1 ligand-binding pocket.

Future research should employ in silico modeling, such as molecular docking and molecular dynamics simulations, to predict how 16,17-Dehydro Capsaicin interacts with TRPV1. These computational studies can generate hypotheses about its binding affinity, orientation, and the stability of the ligand-receptor complex compared to other capsaicinoids. nih.gov These predictions can then be tested experimentally using techniques like patch-clamp electrophysiology to measure TRPV1 activation. A central question is whether the altered conformation of the alkyl tail enhances or diminishes the potency and efficacy of channel activation. elifesciences.org

Table 2: Comparative Structural Features of Major Capsaicinoids for In Silico Analysis

| Compound Name | Alkyl Chain Structure | Key Structural Feature | Predicted Impact on TRPV1 Binding |

|---|---|---|---|

| Capsaicin | Monounsaturated (C9-C10) | Single double bond | High-affinity binding, well-characterized |

| Dihydrocapsaicin | Saturated | Flexible alkyl chain | High-affinity binding, comparable to Capsaicin |

| 16,17-Dehydro Capsaicin | Polyunsaturated (C9-C10 and C16-C17) | Additional distal double bond | Altered tail conformation; potential for modified binding kinetics (To be determined) |

Development of Novel Chemical Biology Tools and Research Probes

The unique chemical structure of 16,17-Dehydro Capsaicin makes it an excellent starting point for the synthesis of novel chemical biology tools. The additional alkene group can serve as a chemical handle for modification, allowing for the attachment of various functional moieties without altering the core pharmacophore required for TRPV1 recognition.

Future synthetic chemistry efforts could focus on:

Fluorescent Probes: Attaching a fluorophore to the 16,17-position could allow for high-resolution imaging of TRPV1 channels in live cells, enabling studies of receptor trafficking, localization, and dynamics.

Photoaffinity Labels: Incorporating a photo-reactive group at this position would enable researchers to permanently cross-link the ligand to the TRPV1 receptor upon UV irradiation. This would be invaluable for identifying the precise amino acid residues in the binding pocket and for structural biology studies.

Biotinylated Probes: Conjugating biotin (B1667282) would facilitate the purification of the TRPV1-ligand complex, allowing for the identification of interacting proteins and a better understanding of the TRPV1 signalosome.

The development of such probes derived from 16,17-Dehydro Capsaicin would provide powerful tools to dissect the complex biology of TRPV1 and other potential capsaicinoid targets with a high degree of spatial and temporal control.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying 16,17-Dehydro Capsaicin in biological or synthetic samples?

Answer:

16,17-Dehydro Capsaicin is commonly detected and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at 222 nm, where it elutes at ~15 minutes under optimized conditions . For enhanced sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed, achieving a limit of quantification (LOQ) of 0.05 mg/kg in complex matrices . Key methodological considerations include:

- Column selection : Reverse-phase C18 columns are standard.

- Sample preparation : Ethanol-based Soxhlet extraction (90°C, 5 cycles) is effective for isolating capsaicinoids from plant tissues .

- Validation : Include internal standards (e.g., deuterated analogs) to control for matrix effects in LC-MS/MS workflows .

Basic: How does 16,17-Dehydro Capsaicin form during capsaicin metabolism, and what are its primary biological roles?

Answer:

16,17-Dehydro Capsaicin is a hepatic metabolite of capsaicin generated via cytochrome P450 (CYP450)-mediated oxidation. In liver microsomes, it is the second most abundant metabolite after 16-hydroxycapsaicin, suggesting CYP3A4/2C9 involvement . Non-oxidative pathways (e.g., hydrolysis) may also contribute, but these are less characterized . Its biological roles remain understudied, though preliminary data suggest it may retain partial TRPV1 agonist activity, similar to capsaicin, but with altered pharmacokinetic properties .

Basic: What safety protocols should be followed when handling 16,17-Dehydro Capsaicin in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Work in a fume hood to prevent inhalation of aerosols.

- Storage : Store at 2–8°C in airtight containers, as the compound is light-sensitive .

- Waste disposal : Follow hazardous waste guidelines for organic solvents and capsaicinoids. Note: 16,17-Dehydro Capsaicin is not approved for human/animal use due to uncharacterized toxicity .

Advanced: What experimental challenges arise in reconciling discrepancies in 16,17-Dehydro Capsaicin metabolite identification across studies?

Answer:

Discrepancies stem from:

- Metabolic variability : Differences in CYP450 isoform expression across species (e.g., human vs. rodent microsomes) .

- Analytical interference : Co-elution with structurally similar metabolites (e.g., 16-hydroxycapsaicin) in HPLC; use high-resolution MS (HRMS) or orthogonal techniques like NMR for unambiguous identification .

- Dosing conditions : Acute vs. chronic exposure alters metabolite ratios. For example, single-dose studies favor oxidative metabolites, while prolonged exposure may increase non-oxidative products .

Advanced: How can researchers design robust pharmacokinetic studies to assess 16,17-Dehydro Capsaicin’s bioavailability and tissue distribution?

Answer:

- Study design : Use randomized, crossover trials with radiolabeled 16,17-Dehydro Capsaicin to track absorption, distribution, and excretion .

- Sampling : Collect plasma, liver, and kidney tissues at multiple timepoints to model compartmental kinetics .

- Analytical integration : Pair LC-MS/MS quantification with microsomal stability assays to evaluate hepatic clearance .

- Data normalization : Adjust for individual differences in CYP450 activity using genotyping or phenotyping probes (e.g., midazolam for CYP3A4) .

Advanced: What pharmacological mechanisms differentiate 16,17-Dehydro Capsaicin from its parent compound, capsaicin?

Answer:

While both compounds target TRPV1 receptors, 16,17-Dehydro Capsaicin exhibits:

- Reduced potency : The dehydrogenation at C16–C17 may sterically hinder TRPV1 binding, as seen in analogous capsaicinoids .

- Altered metabolic fate : Unlike capsaicin, it is less prone to glucuronidation, prolonging its half-life in renal tissues .

- Pro-oxidant potential : Preliminary in vitro data suggest it generates methyl radicals via oxidative metabolism, which may contribute to cytotoxicity in cancer cells . Note: Direct evidence in disease models is lacking, necessitating structure-activity relationship (SAR) studies .

Advanced: How can researchers address conflicting data on the cytotoxicity of 16,17-Dehydro Capsaicin in cancer models?

Answer:

- Dose optimization : Conduct dose-response assays (e.g., 50–300 μM) to distinguish pro-survival vs. pro-apoptotic effects, as seen in capsaicin studies .

- Pathway analysis : Use transcriptomics (RNA-seq) to map oxidative stress pathways (e.g., Nrf2/ARE) and apoptosis markers (e.g., caspase-3/7) .

- Model selection : Compare immortalized cell lines vs. primary cultures, as metabolic differences may alter compound sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。